molecular formula C22H20ClF3N4O3 B11224661 N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11224661
M. Wt: 480.9 g/mol
InChI Key: OCGZAVYJRUMVLT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes chloro, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the chloro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.

    Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It could modulate the activity of specific receptors, affecting cellular signaling pathways.

    Protein binding: It may bind to specific proteins, altering their function and activity.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-3-(3-methoxyphenyl)acrylamide: This compound has a similar structure but lacks the pyrazolo[1,5-a]pyrimidine core.

    N-(3-chloro-4-methoxyphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide: This compound has a similar substitution pattern but a different core structure.

    3-methyl-4-nitrophenyl N-(3-chloro-4-methylphenyl)carbamate: This compound has similar functional groups but a different overall structure.

The uniqueness of this compound lies in its combination of functional groups and core structure, which may confer unique properties and applications.

Properties

Molecular Formula

C22H20ClF3N4O3

Molecular Weight

480.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H20ClF3N4O3/c1-32-14-6-3-12(4-7-14)16-10-19(22(24,25)26)30-20(28-16)11-17(29-30)21(31)27-13-5-8-18(33-2)15(23)9-13/h3-9,11,16,19,28H,10H2,1-2H3,(H,27,31)

InChI Key

OCGZAVYJRUMVLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=CC(=C(C=C4)OC)Cl)N2)C(F)(F)F

Origin of Product

United States

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